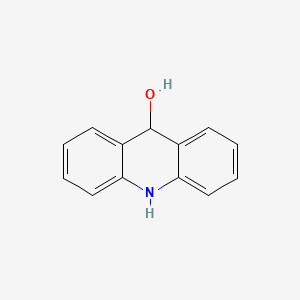
9,10-Dihydroacridin-9-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Dihydroacridin-9-OL is an organic compound belonging to the acridine family. It is characterized by its unique structure, which includes a hydroxyl group attached to the acridine core. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroacridin-9-OL typically involves the reduction of acridone using suitable reducing agents. One common method is the reduction of acridone with sodium borohydride in the presence of a solvent like ethanol . Another approach involves the catalytic hydrogenation of acridone using palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反应分析
Types of Reactions: 9,10-Dihydroacridin-9-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acridone.
Reduction: Further reduction can lead to the formation of dihydroacridine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Acridone
Reduction: Dihydroacridine derivatives
Substitution: Various substituted acridine derivatives
科学研究应用
9,10-Dihydroacridin-9-OL has a wide range of applications in scientific research:
作用机制
The mechanism of action of 9,10-Dihydroacridin-9-OL primarily involves its interaction with biological molecules. In antibacterial applications, it promotes the polymerization of FtsZ, a protein essential for bacterial cell division, thereby disrupting the formation of the Z-ring and inhibiting cell division . In anticancer research, its ability to intercalate with DNA disrupts the replication process, leading to cell death .
相似化合物的比较
9,10-Dihydroacridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Phenoxazine: Another heterocyclic compound with similar applications but different structural properties.
Uniqueness: this compound is unique due to its hydroxyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile compound in both research and industrial applications .
属性
CAS 编号 |
6540-77-8 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC 名称 |
9,10-dihydroacridin-9-ol |
InChI |
InChI=1S/C13H11NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8,13-15H |
InChI 键 |
YOWZQRKGTVOWHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


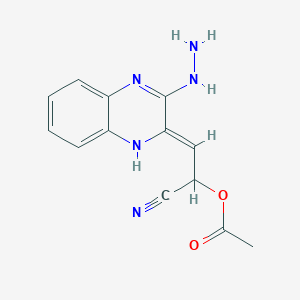

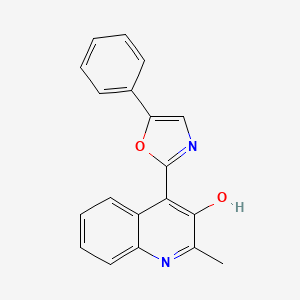
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
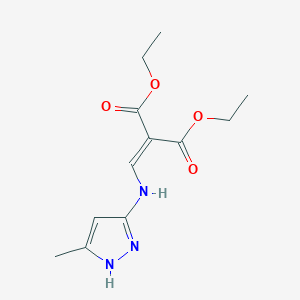
![2,3-Dimethyl-8-styrylimidazo[1,2-b]pyridazine](/img/structure/B12920213.png)
![7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12920217.png)
![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)
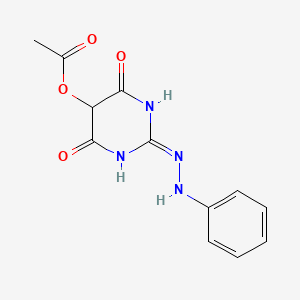


![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
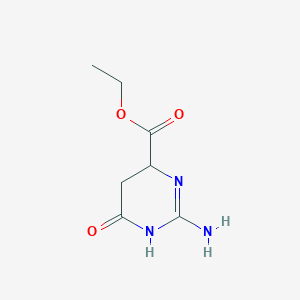
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)
